molecular formula C20H13BrN2O2S2 B2835724 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 325988-19-0

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2835724
CAS No.: 325988-19-0
M. Wt: 457.36
InChI Key: NGLDKYRDDXHXHY-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a synthetic organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a complex molecular structure that includes a bromothiophene moiety, a thiazole ring, and a phenoxybenzamide group, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromothiophene derivative with a thiazole compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. For instance, its anticancer activity could be attributed to its ability to interfere with cell signaling pathways that regulate cell growth and apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of research and industrial applications.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S2/c21-18-10-9-17(27-18)16-12-26-20(22-16)23-19(24)13-5-4-8-15(11-13)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLDKYRDDXHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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